![molecular formula C24H12N2O8 B14910509 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid is a complex organic compound featuring a unique structure that includes multiple oxo groups and a pyrroloisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrole ring, followed by annulation and cyclization steps to form the pyrroloisoindole core .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the oxo groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction could result in hydroxylated derivatives .
Applications De Recherche Scientifique
2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid involves its interaction with molecular targets through its oxo groups and pyrroloisoindole core. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based structure and exhibit various biological activities.
Perylenetetracarboxylic acid derivatives: Known for their use in dyes and materials science, these compounds also feature multiple oxo groups.
Uniqueness
2,2’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid is unique due to its specific arrangement of oxo groups and the pyrroloisoindole core, which confer distinct chemical and biological properties not found in other similar compounds .
Propriétés
Formule moléculaire |
C24H12N2O8 |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
2-[2-(2-carboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid |
InChI |
InChI=1S/C24H12N2O8/c27-19-13-9-15-16(22(30)26(21(15)29)18-8-4-2-6-12(18)24(33)34)10-14(13)20(28)25(19)17-7-3-1-5-11(17)23(31)32/h1-10H,(H,31,32)(H,33,34) |
Clé InChI |
IMECLTBCFXXIPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
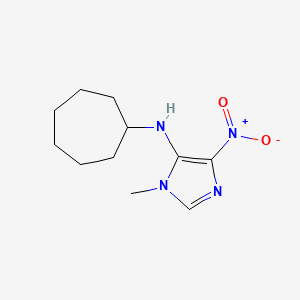
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
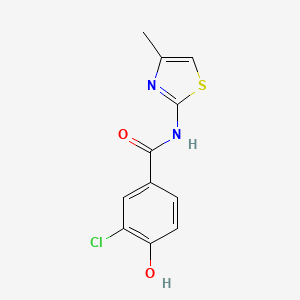
![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)
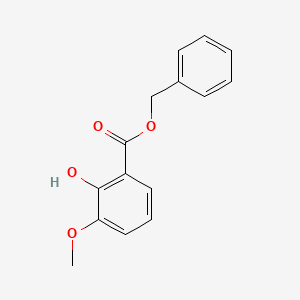
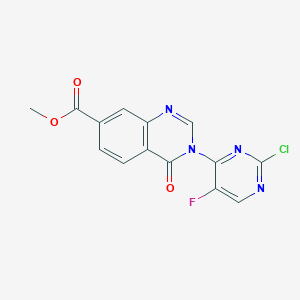
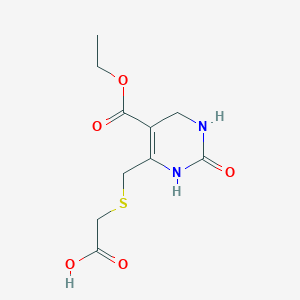
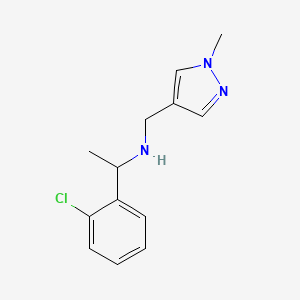
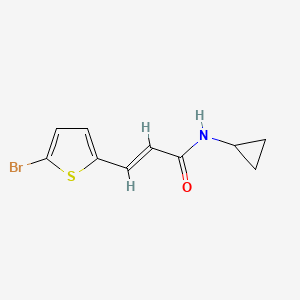
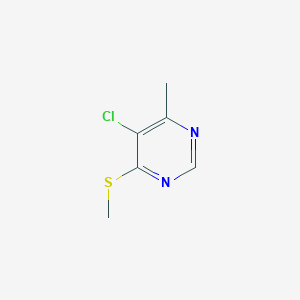

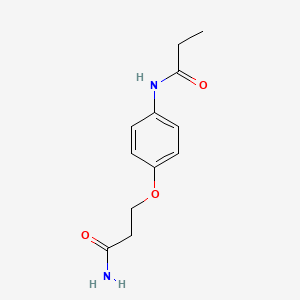
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
